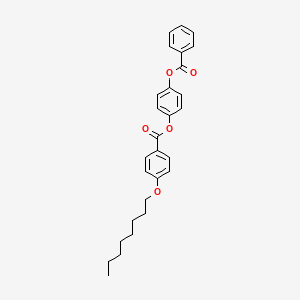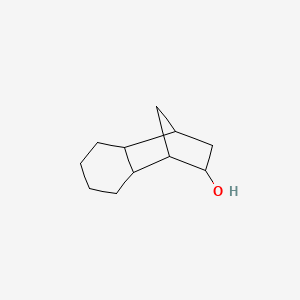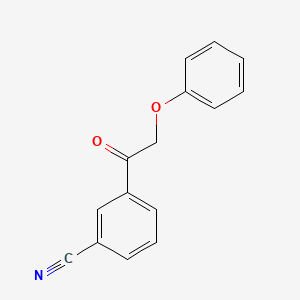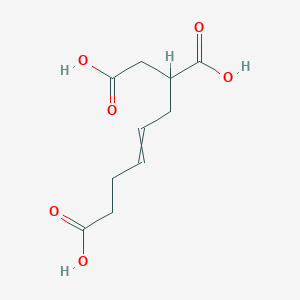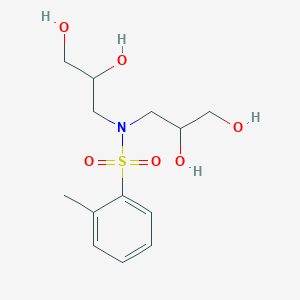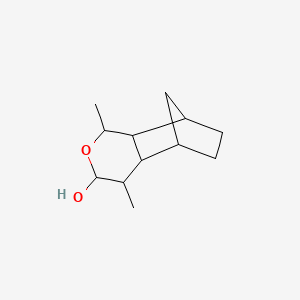
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is a chemical compound known for its unique structure and properties It is a derivative of benzopyran, featuring a methano bridge and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexanone derivatives, which undergo cyclization in the presence of acid catalysts. The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in the presence of a suitable solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with fewer double bonds.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene: Shares the dimethyl substitution but lacks the methano bridge and octahydro structure.
Octahydro-1H-5,8-methano-2-benzopyran: Similar core structure but without the dimethyl groups.
Uniqueness
1,4-Dimethyloctahydro-1H-5,8-methano-2-benzopyran-3-ol is unique due to its combination of a methano bridge, multiple methyl groups, and an octahydro structure. This unique arrangement imparts specific chemical and physical properties, making it distinct from other related compounds.
Propiedades
Número CAS |
133657-75-7 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
3,6-dimethyl-4-oxatricyclo[6.2.1.02,7]undecan-5-ol |
InChI |
InChI=1S/C12H20O2/c1-6-10-8-3-4-9(5-8)11(10)7(2)14-12(6)13/h6-13H,3-5H2,1-2H3 |
Clave InChI |
PAQJVSUIEXHPKE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C3CCC(C3)C2C(OC1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




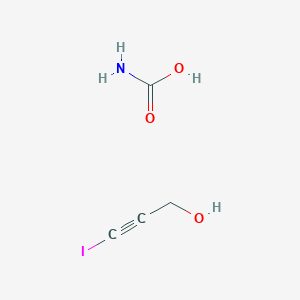
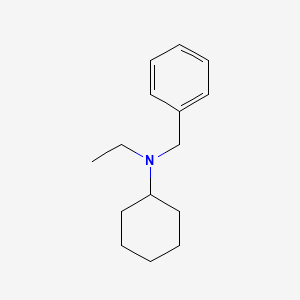

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

